[2S,3R,(-)]-2,3-Dihydroxybutyric acid
[2S,3R,(-)]-2,3-Dihydroxybutyric acid
4-Deoxythreonic acid, also known as 4-deoxythreonate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 4-Deoxythreonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 4-Deoxythreonic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-deoxythreonic acid is primarily located in the cytoplasm.
4-deoxythreonic acid is the (2S,3R)-stereoisomer of 2,3-dihydroxybutanoic acid. It has a role as a human urinary metabolite.
4-deoxythreonic acid is the (2S,3R)-stereoisomer of 2,3-dihydroxybutanoic acid. It has a role as a human urinary metabolite.
Brand Name:
Vulcanchem
CAS No.:
15851-58-8
VCID:
VC0098317
InChI:
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1
SMILES:
CC(C(C(=O)O)O)O
Molecular Formula:
C4H8O4
Molecular Weight:
120.1 g/mol
[2S,3R,(-)]-2,3-Dihydroxybutyric acid
CAS No.: 15851-58-8
Labelled Products
VCID: VC0098317
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol
CAS No. | 15851-58-8 |
---|---|
Product Name | [2S,3R,(-)]-2,3-Dihydroxybutyric acid |
Molecular Formula | C4H8O4 |
Molecular Weight | 120.1 g/mol |
IUPAC Name | (2S,3R)-2,3-dihydroxybutanoic acid |
Standard InChI | InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1 |
Standard InChIKey | LOUGYXZSURQALL-GBXIJSLDSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)O)O |
SMILES | CC(C(C(=O)O)O)O |
Canonical SMILES | CC(C(C(=O)O)O)O |
Physical Description | Solid |
Description | 4-Deoxythreonic acid, also known as 4-deoxythreonate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 4-Deoxythreonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 4-Deoxythreonic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-deoxythreonic acid is primarily located in the cytoplasm. 4-deoxythreonic acid is the (2S,3R)-stereoisomer of 2,3-dihydroxybutanoic acid. It has a role as a human urinary metabolite. |
Synonyms | 4-deoxythreonic acid |
PubChem Compound | 10964471 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume